2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)-
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Overview
Description
2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline is a heterocyclic organic compound with the molecular formula C10H10Cl2N2OS This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under basic conditions to yield the desired oxazoline compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazoline ring or the dichlorophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxazoline derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A substituted benzophenone with similar structural features.
2-Amino-3,5-dichloropyridine: A dichloropyridine derivative with comparable reactivity.
2-Amino-2’,5-dichlorobenzophenone: Another dichlorobenzophenone derivative with similar applications.
Uniqueness
2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline is unique due to its oxazoline ring and thiomethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
50510-12-8 |
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Molecular Formula |
C10H10Cl2N2OS |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-8-2-1-7(3-9(8)12)16-5-6-4-14-10(13)15-6/h1-3,6H,4-5H2,(H2,13,14) |
InChI Key |
KOKSXPBEMRYMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)CSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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